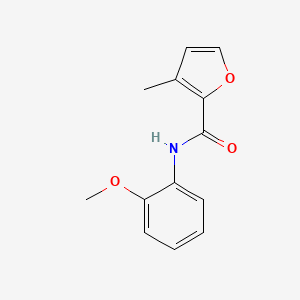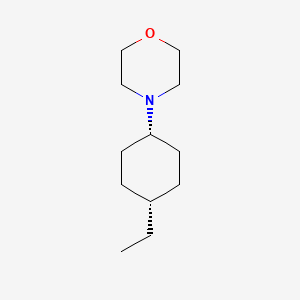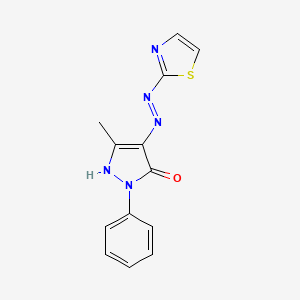![molecular formula C24H30N2O2 B5654097 1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)
1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like "1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone" involves multi-step chemical processes, including the formation of diazabicyclo structures and the attachment of methoxybenzyl groups. Such synthetic pathways are designed to ensure the correct stereochemistry and functional group incorporation, crucial for the compound's intended properties and activities. The studies involving synthesis often focus on optimizing reaction conditions, yields, and the purity of the final product. Although specific details on the synthesis of this exact compound were not found, research on similar compounds provides valuable insights into potential synthetic strategies and challenges that may be encountered (Shruthi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the spatial arrangement of atoms, the configuration of stereocenters, and intramolecular interactions that can influence the compound's reactivity and physical properties. Structural analysis is foundational for understanding the compound's chemical behavior and potential applications (Quadrelli et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of "this compound" involves its interactions with various reagents and conditions, leading to transformations that can be utilized in synthetic chemistry and material science. The presence of functional groups like the methoxybenzyl moiety and the diazabicyclononane backbone suggest that this compound could participate in reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions, each providing pathways to further derivatives with varied properties (Moser et al., 2005).
Physical Properties Analysis
The physical properties of "this compound" such as melting point, solubility, and crystal structure are essential for determining its suitability for various applications. These characteristics are influenced by the compound's molecular structure and can affect its behavior in different environments and solvents. Understanding the physical properties helps in the development of application-specific formulations and materials (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, including its stability, reactivity, and interaction with other molecules, are central to its potential applications. Studies in this area focus on the compound's behavior in chemical reactions, including its role as a reactant or a catalyst. The specific functional groups present in the compound's structure play a significant role in its chemical properties, influencing its reactivity patterns and the types of reactions it can undergo. Investigations into these properties are crucial for harnessing the compound's potential in synthetic chemistry and other scientific domains (Moser et al., 2005).
Propiedades
IUPAC Name |
1-[4-[[(1S,5R)-3-[(4-methoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-18(27)22-8-3-20(4-9-22)15-26-16-21-5-10-23(26)17-25(14-21)13-19-6-11-24(28-2)12-7-19/h3-4,6-9,11-12,21,23H,5,10,13-17H2,1-2H3/t21-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBATKHYZOMWAL-JTHBVZDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2CC3CCC2CN(C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)CN2C[C@H]3CC[C@@H]2CN(C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)
![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)




![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)
![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5654075.png)
![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5654112.png)
![1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one](/img/structure/B5654132.png)
![2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654134.png)
